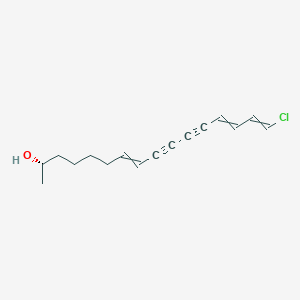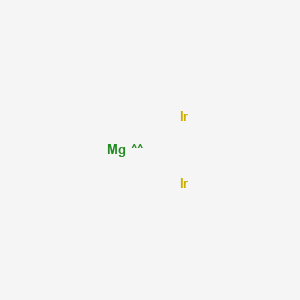![molecular formula C9H13F2NS2 B14227587 2-[(4,4-Difluorobut-3-EN-1-YL)sulfanyl]-4-ethyl-4,5-dihydro-1,3-thiazole CAS No. 824391-28-8](/img/structure/B14227587.png)
2-[(4,4-Difluorobut-3-EN-1-YL)sulfanyl]-4-ethyl-4,5-dihydro-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4,4-Difluorobut-3-EN-1-YL)sulfanyl]-4-ethyl-4,5-dihydro-1,3-thiazole is a synthetic organic compound characterized by its unique structure, which includes a thiazole ring substituted with a difluorobut-3-en-1-yl group and an ethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,4-Difluorobut-3-EN-1-YL)sulfanyl]-4-ethyl-4,5-dihydro-1,3-thiazole typically involves the reaction of 4,4-difluorobut-3-en-1-yl sulfide with 4-ethyl-4,5-dihydro-1,3-thiazole under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4,4-Difluorobut-3-EN-1-YL)sulfanyl]-4-ethyl-4,5-dihydro-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield the corresponding thiol.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles replace the existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like ether or tetrahydrofuran (THF) under inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted thiazole derivatives
Wissenschaftliche Forschungsanwendungen
2-[(4,4-Difluorobut-3-EN-1-YL)sulfanyl]-4-ethyl-4,5-dihydro-1,3-thiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-[(4,4-Difluorobut-3-EN-1-YL)sulfanyl]-4-ethyl-4,5-dihydro-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, altering their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]acetate
- [(1,1-Difluoro-3-buten-1-yl)sulfanyl]benzene
- 2,2-difluorobut-3-en-1-ol
Uniqueness
2-[(4,4-Difluorobut-3-EN-1-YL)sulfanyl]-4-ethyl-4,5-dihydro-1,3-thiazole is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
824391-28-8 |
|---|---|
Molekularformel |
C9H13F2NS2 |
Molekulargewicht |
237.3 g/mol |
IUPAC-Name |
2-(4,4-difluorobut-3-enylsulfanyl)-4-ethyl-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C9H13F2NS2/c1-2-7-6-14-9(12-7)13-5-3-4-8(10)11/h4,7H,2-3,5-6H2,1H3 |
InChI-Schlüssel |
PWQJHDHTKMGIOY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CSC(=N1)SCCC=C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



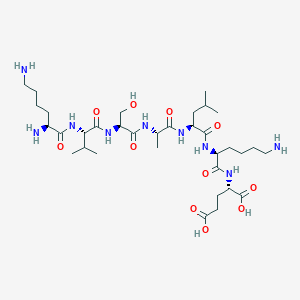




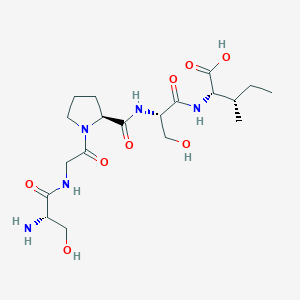
![Azetidine, 2-butyl-3-ethyl-1-[(4-methylphenyl)sulfonyl]-, (2R,3S)-](/img/structure/B14227526.png)

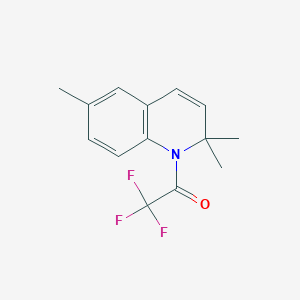
![3-[(5-Bromopentyl)oxy]-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine](/img/structure/B14227544.png)
